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molecular formula C9H9N3 B1616926 1-Benzyl-1H-1,2,3-triazole CAS No. 4368-68-7

1-Benzyl-1H-1,2,3-triazole

Cat. No. B1616926
M. Wt: 159.19 g/mol
InChI Key: VRDSRXVCRBMZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015825

Procedure details

A stirred mixture of 1-benzyl-(1H)-1,2,3-triazole hydrogen chloride (80 g 0.41 moles) in water (320 ml) and ethyl acetate (320 ml) was basified with 20% NaOH (91 ml). The mixture was stirred at room temperature for 10 minutes and separated. The aqueous phase was re-extracted with ethyl acetate (160 ml) and the combined organic product solutions were washed with water (160 ml). The product solution was concentrated to a volume of 195 ml and cooled to room temperature. To the stirred ethyl acetate concentrate was added hexane (585 ml) over 15 minutes. The resulting seeded slurry was granulated at 0° C. for 1 hour. The-filtered white solid (62,4 g, 0.39 moles) was characterised by 1H-NMR spectroscopy.
Name
1-benzyl-(1H)-1,2,3-triazole hydrogen chloride
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.39 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH:13]=[CH:12][N:11]=[N:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>O.C(OCC)(=O)C>[CH2:2]([N:9]1[CH:13]=[CH:12][N:11]=[N:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-benzyl-(1H)-1,2,3-triazole hydrogen chloride
Quantity
80 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1N=NC=C1
Name
Quantity
320 mL
Type
solvent
Smiles
O
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
91 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solid
Quantity
0.39 mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with ethyl acetate (160 ml)
WASH
Type
WASH
Details
the combined organic product solutions were washed with water (160 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The product solution was concentrated to a volume of 195 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
To the stirred ethyl acetate concentrate
ADDITION
Type
ADDITION
Details
was added hexane (585 ml) over 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
was granulated at 0° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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